An In-depth Technical Guide to 1H-Pyrazol-4-amine Hydrochloride: Chemical Properties, Structure, and Biological Relevance
An In-depth Technical Guide to 1H-Pyrazol-4-amine Hydrochloride: Chemical Properties, Structure, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-pyrazol-4-amine hydrochloride, a salt of the heterocyclic amine 4-aminopyrazole, serves as a valuable building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and known biological activities of 1H-pyrazol-4-amine hydrochloride, with a focus on its relevance to researchers in the pharmaceutical sciences.
Chemical Properties and Structure
1H-pyrazol-4-amine hydrochloride is the hydrochloride salt of the parent compound 1H-pyrazol-4-amine. The addition of hydrochloric acid increases the compound's stability and solubility in aqueous media, which is often advantageous for experimental and developmental purposes.
Table 1: Physicochemical Properties of 1H-Pyrazol-4-amine and its Hydrochloride Salt
| Property | 1H-Pyrazol-4-amine | 1H-Pyrazol-4-amine Hydrochloride |
| CAS Number | 28466-26-4[1][2] | 4331-28-6[3] |
| Molecular Formula | C₃H₅N₃[1][2] | C₃H₆ClN₃[3] |
| Molecular Weight | 83.09 g/mol [1][2] | 119.55 g/mol [3] |
| Melting Point | 77-82 °C | Data not readily available |
| Boiling Point | Data not readily available | Data not readily available |
| Solubility | Data not readily available | Data not readily available |
| pKa | Data not readily available | Data not readily available |
| Appearance | White to brown to dark purple powder or crystal[2] | Data not readily available |
Table 2: Structural Identifiers for 1H-Pyrazol-4-amine and its Hydrochloride Salt
| Identifier | 1H-Pyrazol-4-amine | 1H-Pyrazol-4-amine Hydrochloride |
| IUPAC Name | 1H-pyrazol-4-amine[1] | 1H-pyrazol-4-amine;hydrochloride |
| SMILES | C1=C(C=NN1)N[1] | C1=C(C=NN1)N.Cl |
| InChI | InChI=1S/C3H5N3/c4-3-1-5-6-2-3/h1-2H,4H2,(H,5,6)[1] | InChI=1S/C3H5N3.ClH/c4-3-1-5-6-2-3;/h1-2H,4H2,(H,5,6);1H |
| Synonyms | 4-Aminopyrazole, 1H-Pyrazol-4-ylamine, 4-Amino-1H-pyrazole[1][2] | 4-Aminopyrazole hydrochloride, 1H-Pyrazol-4-ylamine hydrochloride[3] |
Experimental Protocols
Synthesis of 1H-Pyrazol-4-amine Hydrochloride
The synthesis of 1H-pyrazol-4-amine hydrochloride is typically achieved through a two-step process involving the nitration of pyrazole followed by the reduction of the resulting 4-nitropyrazole.
Step 1: Nitration of 1H-Pyrazole to 4-Nitro-1H-pyrazole
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Materials: 1H-Pyrazole, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃).
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Procedure:
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1H-Pyrazole is dissolved in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
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A nitrating mixture of fuming nitric acid and concentrated sulfuric acid is added dropwise to the pyrazole solution while maintaining the low temperature.
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After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
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The reaction is then quenched by pouring it onto crushed ice.
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The precipitated 4-nitro-1H-pyrazole is collected by filtration, washed with cold water, and dried.
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Step 2: Reduction of 4-Nitro-1H-pyrazole to 1H-Pyrazol-4-amine Hydrochloride
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Materials: 4-Nitro-1H-pyrazole, a reducing agent (e.g., tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation with H₂ over Pd/C in an acidic medium), ethanol.
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Procedure (using SnCl₂):
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4-Nitro-1H-pyrazole is suspended in concentrated hydrochloric acid.
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A solution of tin(II) chloride dihydrate in concentrated hydrochloric acid is added portion-wise, and the mixture is heated (e.g., to 50-70 °C) with stirring.
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After the reaction is complete (monitored by TLC), the mixture is cooled, and the resulting precipitate of 1H-pyrazol-4-amine hydrochloride is collected by filtration.
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The crude product can be recrystallized from a suitable solvent system, such as ethanol/water, to yield the purified product.
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Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 1H-pyrazol-4-amine hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) is expected to show signals for the pyrazole ring protons and the ammonium proton. The chemical shifts and coupling constants are characteristic of the substituted pyrazole ring.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrazole ring. The chemical shifts provide information about the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of 1H-pyrazol-4-amine hydrochloride will exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the pyrazole ring and the ammonium group, C-H stretching of the aromatic ring, and C=C and C=N stretching vibrations within the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry can be used to determine the molecular weight of the cation (1H-pyrazol-4-aminium). The fragmentation pattern can provide further structural information.
Biological Activity and Signaling Pathways
Derivatives of 4-aminopyrazole have been identified as potent inhibitors of Janus kinases (JAKs), a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling. The JAK-STAT signaling pathway is a key regulator of the immune system, and its dysregulation is implicated in various autoimmune diseases and cancers.
The JAK/STAT Signaling Pathway
The JAK-STAT pathway is a principal signal transduction pathway for a wide array of cytokines and growth factors. The general mechanism is as follows:
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Cytokine Binding and Receptor Dimerization: A cytokine binds to its specific receptor on the cell surface, leading to the dimerization of the receptor chains.
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JAK Activation: The receptor-associated JAKs are brought into close proximity and phosphorylate each other, leading to their activation.
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STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.
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STAT Dimerization and Nuclear Translocation: Once docked, the STATs are themselves phosphorylated by the JAKs. This phosphorylation causes the STATs to dimerize and translocate to the nucleus.
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Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription.
Inhibition by 4-Aminopyrazole Derivatives
Small molecule inhibitors based on the 4-aminopyrazole scaffold have been designed to compete with ATP for the binding site in the kinase domain of JAKs. By occupying this site, these inhibitors prevent the phosphorylation of JAKs and downstream STAT proteins, thereby blocking the signaling cascade. This mechanism of action makes them attractive therapeutic candidates for the treatment of various inflammatory and autoimmune disorders. While the unsubstituted 1H-pyrazol-4-amine itself may not be the most potent inhibitor, its core structure is a critical pharmacophore for the design of more complex and selective JAK inhibitors.
Conclusion
1H-pyrazol-4-amine hydrochloride is a key chemical intermediate with significant potential in the development of novel therapeutics. Its straightforward synthesis and the biological relevance of its core structure, particularly in the context of JAK-STAT signaling, make it a compound of high interest to the scientific and drug development communities. Further research into the specific properties of the hydrochloride salt and the biological activities of its derivatives will continue to expand its utility in medicinal chemistry.
